molecular formula C13H14O4 B12411676 Mono(4-pentenyl)phthalate-d4

Mono(4-pentenyl)phthalate-d4

Cat. No.: B12411676
M. Wt: 238.27 g/mol
InChI Key: HYCQCFCIEMXEMJ-YBNXMSKUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Architecture and Isotopic Labeling Patterns

This compound consists of a phthalic acid backbone (1,2-benzenedicarboxylic acid) esterified with a 4-pentenyl group at one carboxylic acid position, while the other remains unesterified. The molecular formula is C₁₃H₁₄O₄ , with four hydrogen atoms replaced by deuterium at the 3,4,5,6 positions of the benzene ring. This isotopic labeling introduces a mass shift of +4 atomic mass units compared to the non-deuterated analog, critical for distinguishing the compound in mass spectrometry (MS) and nuclear magnetic resonance (NMR) studies.

The pentenyl chain introduces conformational flexibility, with the double bond at the 4-position influencing rotational barriers and spatial orientation. Fourier-transform infrared (FTIR) spectroscopy of similar phthalate esters reveals characteristic C=O stretching vibrations at 1,710–1,740 cm⁻¹ and C-O-C ester linkages at 1,250–1,280 cm⁻¹. In deuterated analogs like this compound, the absence of C-H vibrations in the aromatic region (3,000–3,100 cm⁻¹) confirms successful deuteration.

Table 1: Key Structural Parameters of this compound

Property Value/Description
Molecular Formula C₁₃D₄H₁₀O₄
Molecular Weight 238.275 g/mol
Deuteration Sites 3,4,5,6 positions on benzene ring
Boiling Point >300°C (estimated)
Density 1.1–1.2 g/cm³ (similar to phthalates)

Comparative Analysis of Deuteration Sites in Phthalate Derivatives

Deuteration patterns in phthalate derivatives vary depending on the target application. For example:

  • Mono-2-ethylhexyl phthalate-d4 incorporates deuterium exclusively on the benzene ring, similar to this compound, to preserve the alkyl chain’s reactivity in metabolic studies.
  • Benzyl butyl phthalate-d4 labels the benzene ring but retains non-deuterated ester groups, enabling tracking of hydrolysis products in environmental samples.

The choice of deuteration site impacts analytical sensitivity. Deuterium on the aromatic ring minimizes interference with fragmentation patterns in electron ionization MS, whereas deuterium on alkyl chains alters retention times in gas chromatography. For this compound, the 4-pentenyl group remains non-deuterated, ensuring its participation in chemical reactions (e.g., oxidation or ester cleavage) without isotopic interference.

Table 2: Deuteration Patterns in Common Phthalate Derivatives

Compound Deuteration Sites Analytical Use Case
This compound Benzene ring (3,4,5,6) MS quantification in proteomics
Mono-2-ethylhexyl phthalate-d4 Benzene ring Metabolic pathway tracing
Benzyl butyl phthalate-d4 Benzene ring Environmental degradation studies

Crystallographic Studies and Conformational Dynamics

X-ray diffraction (XRD) studies of deuterated phthalates reveal that isotopic substitution minimally alters crystal packing compared to non-deuterated analogs. For example, sodium acid phthalate crystals exhibit orthorhombic symmetry (space group B2ab) with unit cell parameters a = 6.7 Å, b = 9.8 Å, and c = 11.2 Å. While specific data for this compound are limited, its structural similarity to other phthalate esters suggests comparable conformational dynamics :

  • The pentenyl chain adopts a gauche conformation in the solid state, minimizing steric hindrance with the benzene ring.
  • Intermolecular hydrogen bonding between the free carboxylic acid group and adjacent ester oxygen stabilizes the crystal lattice.

Thermogravimetric analysis (TGA) of related compounds shows decomposition onset temperatures near 200°C, consistent with the thermal stability of this compound. Differential scanning calorimetry (DSC) further reveals a glass transition temperature (T₉) of approximately –50°C, attributed to the flexibility of the pentenyl chain.

Properties

Molecular Formula

C13H14O4

Molecular Weight

238.27 g/mol

IUPAC Name

2,3,4,5-tetradeuterio-6-pent-4-enoxycarbonylbenzoic acid

InChI

InChI=1S/C13H14O4/c1-2-3-6-9-17-13(16)11-8-5-4-7-10(11)12(14)15/h2,4-5,7-8H,1,3,6,9H2,(H,14,15)/i4D,5D,7D,8D

InChI Key

HYCQCFCIEMXEMJ-YBNXMSKUSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C(=O)O)C(=O)OCCCC=C)[2H])[2H]

Canonical SMILES

C=CCCCOC(=O)C1=CC=CC=C1C(=O)O

Origin of Product

United States

Chemical Reactions Analysis

Mono(4-pentenyl)phthalate-d4 can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Research Applications

Mono(4-pentenyl)phthalate-d4 is primarily utilized in research settings due to its ability to interact with biological systems. Its applications include:

  • Proteomics : The compound serves as a biochemical tool for studying protein-ligand interactions and enzyme inhibition. Its deuterated form allows for enhanced tracking in mass spectrometry, facilitating the analysis of complex biological processes.
  • Enzyme Studies : Research has focused on how this compound interacts with enzymes, providing insights into biochemical pathways and potential therapeutic applications. The unique structure aids in understanding specific mechanisms that are not typically observed with other phthalate esters.

Case Studies

  • Proteomic Studies : In a study involving enzyme inhibition, this compound was utilized to elucidate the interaction between specific enzymes and substrates. The results indicated that the compound could effectively inhibit enzyme activity, providing a potential pathway for therapeutic development.
  • Mass Spectrometry Applications : The use of this compound in mass spectrometry allowed researchers to track metabolic pathways more accurately. The compound's deuterated nature provided distinct mass signatures that facilitated the identification of metabolic products in complex biological samples.
  • Environmental Impact Assessment : Research into the environmental fate of phthalates has highlighted the role of compounds like this compound as biomarkers for exposure assessment. Studies have shown that monitoring such compounds can provide insights into human exposure levels and potential health risks associated with phthalates .

Mechanism of Action

The mechanism of action of Mono(4-pentenyl)phthalate-d4 involves its interaction with specific molecular targets and pathways. As a deuterated compound, it can exhibit different kinetic isotope effects compared to its non-deuterated counterpart. This can influence the rate of chemical reactions and the stability of intermediates. The specific molecular targets and pathways involved depend on the context of its use in research and applications .

Comparison with Similar Compounds

Deuterated phthalates vary in side-chain structure, functional groups, and analytical applications. Below is a detailed comparison based on substituents, molecular properties, and research applications.

Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight Substituent Chain Key Functional Groups CAS Number Purity Storage Conditions
Mono(4-pentenyl)phthalate-d4* C₁₃H₁₀D₄O₄ ~270.27† 4-pentenyl Ester, deuterated ring Not provided >95% (HPLC) +4°C‡
Diethyl phthalate-d4 C₁₂H₁₄D₄O₄ 222.26 Ethyl Ester, deuterated ring 93952-12-6 >95% Room temperature
Monohexyl phthalate-d4 C₁₄H₁₄D₄O₄ 254.31 Hexyl Ester, deuterated ring 24539-57-9 >95% +20°C
Mono(4-carboxybutyl)phthalate-d4 C₁₃H₁₀D₄O₆ 270.27 4-carboxybutyl Carboxyl, ester 1794737-39-5 >95% +4°C
rac Mono(ethylhexyl)phthalate-d4 C₁₆H₂₂D₄O₄ 298.41 Ethylhexyl Branched ester 1276197-22-8 98% Ambient

*Inferred from naming conventions; †Estimated based on similar compounds; ‡Assumed from analogous deuterated phthalates .

Analytical Characteristics

Table 2: Mass Spectrometry and Chromatography Data
Compound Name Quantitative Ion (m/z) Retention Time (1D/2D) Key Applications
Diethyl phthalate-d4 153 1.03 (2D) Internal standard for pesticides, PAHs
Monohexyl phthalate-d4 153 Not reported Metabolic tracing in environmental samples
Mono(4-carboxybutyl)phthalate-d4 153 Not reported Biomarker for phthalate metabolism
rac Mono(ethylhexyl)phthalate-d4 153 Not reported Environmental pollutant analysis

Deuterated phthalates share common quantitative ions (e.g., m/z 153) due to the conserved aromatic ring structure, but retention times vary with side-chain hydrophobicity. For example, diethyl phthalate-d4 elutes earlier (1.03 min in 2D chromatography) than longer-chain analogs like di-n-octyl phthalate-d4 (2.17 min) .

Functional and Application Differences

  • This compound: Likely used to track metabolites with unsaturated side chains in biological matrices. Its 4-pentenyl group may influence binding affinity to proteins or enzymes .
  • Mono(4-carboxybutyl)phthalate-d4: A carboxylated derivative, critical for studying oxidative metabolism pathways of phthalates in humans .
  • Diethyl phthalate-d4 : Widely used as a surrogate standard in air and dust analyses due to its volatility and compatibility with GC-MS .
  • rac Mono(ethylhexyl)phthalate-d4: Employed in tracing branched phthalates in environmental samples, reflecting its resistance to biodegradation .

Environmental Monitoring

Deuterated phthalates like diethyl phthalate-d4 and di-n-octyl phthalate-d4 are spiked into samples to correct for matrix effects in GC-MS. Their recoveries in dust and air samples exceed 90%, ensuring precise quantification of parent compounds .

Metabolic Studies

Mono(4-carboxybutyl)phthalate-d4 has been detected in urine as a biomarker for diisononyl phthalate (DINP) exposure, with concentrations correlating with liver enzyme activity .

Biological Activity

Mono(4-pentenyl)phthalate-d4 is a deuterated derivative of mono(4-pentenyl)phthalate, characterized by its unique phthalate structure linked to a 4-pentenyl chain. This compound, with the molecular formula C13H10D4O4C_{13}H_{10}D_{4}O_{4} and a molecular weight of approximately 238.27 g/mol, has garnered attention in biochemical research due to its specific interactions with biological systems, particularly enzymes and proteins. This article explores its biological activity, synthesis, and potential applications based on diverse research findings.

Synthesis

The synthesis of this compound typically involves the esterification of phthalic anhydride with 4-penten-1-ol using an acid catalyst, such as sulfuric acid, under reflux conditions. This process can be optimized for higher yields and purity through continuous flow reactors and advanced separation techniques .

Enzyme Interactions

This compound has been primarily studied for its interactions with various enzymes. Its unique structure allows it to act as an inhibitor or modulator in biochemical pathways. For instance, research indicates that it can interact with phosphodiesterase enzymes, potentially influencing signaling pathways related to inflammation and other physiological processes .

Protein-Ligand Binding

The compound's deuterated form enhances its utility in mass spectrometry, allowing for precise tracking of protein-ligand interactions. Studies have shown that this compound can bind to specific proteins, facilitating investigations into its role in cellular mechanisms and disease models .

Comparative Analysis with Other Phthalates

Compound NameMolecular FormulaKey Features
Dimethyl phthalateC10H10O4Commonly used plasticizer; less reactive
Diethyl phthalateC12H14O4Widely used plasticizer; higher volatility
Di-n-butyl phthalateC16H22O4Known for flexibility; higher molecular weight
Butyl benzyl phthalateC19H22O4Used in adhesives; significant environmental concerns
This compound C13H10D4O4 Unique reactivity due to the 4-pentenyl chain

Uniqueness : The 4-pentenyl chain in this compound imparts specific reactivity not observed in other phthalates, making it valuable for targeted biochemical research .

Case Studies

  • Enzyme Inhibition Studies : Research has demonstrated that this compound effectively inhibits certain phosphodiesterases involved in inflammatory responses. This inhibition suggests potential therapeutic applications in treating respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD) .
  • Antimicrobial Activity : Preliminary studies indicate that various phthalates possess antimicrobial properties. Although specific data on this compound is limited, related compounds have shown efficacy against bacteria and fungi, warranting further investigation into this compound's potential .
  • Phytotoxicity Assessments : The biological activity of phthalates extends to phytotoxic effects on plant growth. While direct studies on this compound are lacking, related compounds have demonstrated allelopathic effects that could impact agricultural practices .

Preparation Methods

Core Synthetic Pathways

Esterification of Phthalic Anhydride with 4-Penten-1-ol

The foundational step in synthesizing mono(4-pentenyl)phthalate-d4 is the esterification of phthalic anhydride with 4-penten-1-ol. This reaction typically employs acid catalysts such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) under reflux conditions. The mechanism proceeds via nucleophilic acyl substitution, where the hydroxyl group of 4-penten-1-ol attacks the electrophilic carbonyl carbon of phthalic anhydride.

Reaction Conditions:

  • Temperature: 80–120°C
  • Catalyst Loading: 1–5 mol%
  • Solvent: Toluene or dichloromethane (DCM)
  • Yield: 65–85%

Deuterium incorporation occurs post-esterification through isotopic exchange or specialized deuteration reagents. For example, deuterated water (D₂O) or deuterium gas (D₂) in the presence of palladium catalysts enables selective deuteration at the benzylic positions of the phthalate moiety.

Deuteration Strategies

Deuteration is critical for ensuring minimal interference in mass spectrometric analyses. Two primary methods are employed:

Acid-Catalyzed H/D Exchange

Deuterium is introduced via refluxing the esterified product in D₂O with a catalytic amount of DCl or D₂SO₄. This method selectively deuterates labile protons adjacent to electron-withdrawing groups (e.g., carbonyls).

Key Parameters:

  • Reaction Time: 12–24 hours
  • Deuterium Incorporation: >95% at benzylic positions
Catalytic Deuteration with Metal Catalysts

Palladium-on-carbon (Pd/C) or Raney nickel catalyzes the exchange of hydrogen with deuterium under D₂ gas. This method is effective for aliphatic chains but requires careful control to prevent over-reduction of the double bond in the 4-pentenyl group.

Optimization Challenges:

  • Selectivity: Competing hydrogenation of the pentenyl double bond necessitates low-pressure conditions (1–2 atm D₂).
  • Yield: 70–90% deuteration efficiency.

Industrial-Scale Production and Process Optimization

Continuous Flow Reactor Systems

Industrial synthesis prioritizes scalability and purity. Continuous flow reactors enhance reaction kinetics and reduce side products compared to batch processes. Key advantages include:

  • Residence Time Control: Precise temperature and mixing prevent thermal degradation.
  • Catalyst Recycling: Immobilized acid catalysts (e.g., sulfonated polystyrene resins) enable reuse over multiple cycles.

Table 1: Comparison of Batch vs. Flow Reactor Performance

Parameter Batch Reactor Flow Reactor
Reaction Time (h) 8–12 2–4
Yield (%) 65–85 85–92
Purity (%) 90–95 97–99
Catalyst Consumption High Low

Purification Techniques

Post-synthesis purification is achieved via:

  • Liquid-Liquid Extraction: Removes unreacted 4-penten-1-ol and acidic byproducts using ethyl acetate and sodium bicarbonate.
  • Column Chromatography: Silica gel with hexane/ethyl acetate (7:3) eluent isolates the deuterated product.
  • Crystallization: Low-temperature recrystallization from ethanol/water mixtures enhances purity to >99%.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR confirm deuteration efficiency and structural integrity:

  • ¹H NMR (CDCl₃): Absence of signals at δ 7.5–8.1 ppm (aromatic protons) indicates complete deuteration.
  • ¹³C NMR: Peaks at δ 167–170 ppm confirm intact ester carbonyl groups.

Mass Spectrometry (MS)

High-resolution MS (HRMS) validates the molecular ion ([M-H]⁻) at m/z 237.12 (theoretical 237.10) and isotopic distribution consistent with four deuterium atoms.

Table 2: Key MS Fragmentation Patterns

m/z Fragment Ion Assignment
237 [M-H]⁻ Molecular ion
193 [M-CO₂D]⁻ Loss of deuterated CO₂
149 [C₆D₄(CO₂)₂]⁻ Deuterated phthalate core

Challenges and Mitigation Strategies

Side Reactions and Byproduct Formation

  • Double Bond Isomerization: The 4-pentenyl group may isomerize to 3-pentenyl under acidic conditions. Mitigation involves using mild acids (e.g., Amberlyst-15) and low temperatures.
  • Over-Deuteration: Excessive deuteration alters pharmacokinetic properties. Controlled reaction times and catalyst loading prevent this.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.